molecular formula C14H8ClNO2 B11857067 Coumarin, 6-chloro-3-(4-pyridyl)- CAS No. 840-32-4

Coumarin, 6-chloro-3-(4-pyridyl)-

Cat. No.: B11857067
CAS No.: 840-32-4
M. Wt: 257.67 g/mol
InChI Key: JRWFNWPQMYOVSQ-UHFFFAOYSA-N
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Description

Coumarin, 6-chloro-3-(4-pyridyl)- is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of coumarin derivatives typically involves the use of various organic reactions. One common method for synthesizing coumarin, 6-chloro-3-(4-pyridyl)- involves the reaction of 6-chlorocoumarin with 4-pyridylboronic acid in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of coumarin derivatives often involves large-scale organic synthesis techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also increasingly being applied in the industrial synthesis of coumarin derivatives .

Chemical Reactions Analysis

Types of Reactions

Coumarin, 6-chloro-3-(4-pyridyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydrocoumarin derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various substituted coumarin derivatives, which can have enhanced biological activities and improved chemical properties .

Scientific Research Applications

Coumarin, 6-chloro-3-(4-pyridyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of coumarin, 6-chloro-3-(4-pyridyl)- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors through hydrophobic interactions, hydrogen bonding, and π-stacking. This binding can inhibit the activity of enzymes involved in disease processes, such as cancer cell proliferation. The compound’s ability to act as a fluorescent probe is due to its unique photophysical properties, which allow it to emit light upon excitation with ultraviolet light .

Biological Activity

Coumarin, 6-chloro-3-(4-pyridyl)- is a synthetic derivative of coumarin that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Overview of Coumarin Derivatives

Coumarins are a class of compounds known for their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The modification of the coumarin structure can significantly influence its pharmacological properties. The specific compound in focus, 6-chloro-3-(4-pyridyl)-coumarin, exhibits unique characteristics due to the presence of the chloro and pyridyl groups.

The biological activity of coumarin derivatives is attributed to several mechanisms:

  • Enzyme Inhibition : Coumarins have been shown to inhibit various enzymes involved in disease processes. For example, they can inhibit cholinesterase enzymes, which is beneficial in treating Alzheimer's disease .
  • Anticancer Activity : Studies indicate that coumarins can induce apoptosis in cancer cells by modulating key proteins involved in cell survival and proliferation. They may affect pathways related to Bcl-2 family proteins and caspase activation .
  • Antimicrobial Properties : Coumarins exhibit significant antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 6-chloro-3-(4-pyridyl)-coumarin. It has been shown to inhibit cell proliferation in various cancer cell lines through the following mechanisms:

  • Apoptosis Induction : The compound promotes apoptosis by increasing reactive oxygen species (ROS) levels and decreasing mitochondrial membrane potential .
  • Cell Cycle Arrest : It has been observed to arrest the cell cycle at the G0/G1 phase in ovarian cancer cell lines .

Case Studies

  • Study on Cervical Cancer : A study demonstrated that coumarin derivatives increased ROS generation and reduced Bcl-xL levels, leading to apoptosis in cervical cancer cells .
  • Ovarian Cancer Cell Lines : Research involving coumarin hybrids showed promising results against ovarian cancer, with significant inhibition of cell growth observed .

Data Table: Biological Activities of Coumarin Derivatives

Activity TypeMechanismReference
AnticancerInduces apoptosis via ROS generation
Enzyme InhibitionCholinesterase inhibition
AntimicrobialInhibits growth of various pathogens
Anti-inflammatoryInhibits cyclooxygenase and lipoxygenase

Properties

CAS No.

840-32-4

Molecular Formula

C14H8ClNO2

Molecular Weight

257.67 g/mol

IUPAC Name

6-chloro-3-pyridin-4-ylchromen-2-one

InChI

InChI=1S/C14H8ClNO2/c15-11-1-2-13-10(7-11)8-12(14(17)18-13)9-3-5-16-6-4-9/h1-8H

InChI Key

JRWFNWPQMYOVSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C3=CC=NC=C3

Origin of Product

United States

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